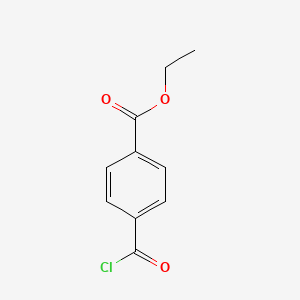

ethyl 4-(carbonochloridoyl)benzoate

Description

Significance of Aromatic Acid Chlorides in Organic Synthesis

Aromatic acid chlorides, also known as aroyl chlorides, are a class of organic compounds characterized by a carbonyl group bonded to a chlorine atom, which is in turn attached to an aromatic ring. They are highly reactive derivatives of carboxylic acids and serve as powerful acylating agents in a vast array of chemical transformations. The high electrophilicity of the carbonyl carbon, a consequence of the electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom, makes them susceptible to nucleophilic attack.

This inherent reactivity is harnessed in numerous fundamental reactions in organic synthesis, including:

Esterification: Aromatic acid chlorides react readily with alcohols to form esters, a cornerstone reaction in the synthesis of fragrances, flavors, and plasticizers.

Amidation: The reaction with primary and secondary amines yields amides, which are crucial linkages in peptides, proteins, and a wide range of pharmaceuticals and polymers, such as aramids.

Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst, aromatic acid chlorides can acylate other aromatic rings, forming new carbon-carbon bonds and providing a pathway to complex aromatic ketones.

The utility of aromatic acid chlorides lies in their ability to facilitate the formation of new bonds under relatively mild conditions, often with high yields. Their reactivity surpasses that of their parent carboxylic acids, allowing for transformations that would otherwise be sluggish or require harsh conditions.

Position of Benzoate (B1203000) Esters as Versatile Precursors in Chemical Research

Benzoate esters, characterized by the presence of a benzoyl group attached to an alkoxy moiety, are a ubiquitous class of compounds in both nature and chemical synthesis. They are found in a variety of natural products, contributing to the fragrances of flowers and fruits. In the laboratory, they serve multiple roles, from simple protecting groups for alcohols to key components in the construction of more complex molecular architectures.

The ester functionality is generally more stable than an acid chloride, allowing for selective reactions at other sites of a molecule. However, the ester can be readily transformed into other functional groups when desired. For instance, benzoate esters can be:

Hydrolyzed to the corresponding benzoic acid and alcohol under acidic or basic conditions.

Transesterified by reaction with another alcohol in the presence of a catalyst.

Reduced to primary alcohols using strong reducing agents like lithium aluminum hydride.

Reacted with Grignard reagents to form tertiary alcohols.

This versatility makes benzoate esters valuable intermediates in multi-step syntheses, where the ester group can be carried through several reaction steps before being transformed in the final stages of the synthesis.

Overview of Research Trajectories for Ethyl 4-(Carbonochloridoyl)benzoate as a Functional Synthon

This compound, by virtue of its dual functionality, is a quintessential synthon, or synthetic building block, for the construction of molecules with precisely defined structures and properties. Its architecture, featuring a reactive acid chloride at one end of a benzene (B151609) ring and a stable ethyl ester at the other, allows for a programmed, stepwise approach to synthesis.

The primary research trajectory for this compound is as a monomer or a precursor to monomers for the synthesis of advanced polymers. The acid chloride moiety provides a reactive handle for polymerization reactions, while the ethyl ester can be either retained in the final polymer, imparting specific solubility or thermal properties, or it can be subsequently modified.

Detailed research findings indicate its potential in the following areas:

Synthesis of Aromatic Polyamides and Poly(ester amides): The acid chloride group of this compound can react with aromatic diamines to form polyamides. The resulting polymers contain ester groups along the backbone, which can influence their solubility, processability, and biodegradability. These poly(ester amides) are a class of polymers that combine the desirable thermal and mechanical properties of polyamides with the potential for hydrolytic degradation conferred by the ester linkages.

Preparation of Thermotropic Liquid Crystals: The rigid 1,4-disubstituted benzene ring of this compound is a common structural motif in calamitic (rod-shaped) liquid crystals. The molecule can be elaborated through reactions at the acid chloride and, subsequently, the ester group to create molecules with the necessary aspect ratio and polarity to exhibit liquid crystalline phases. For example, reaction of the acid chloride with a phenol (B47542) can be followed by hydrolysis of the ester and subsequent esterification with another phenol to build up a linear, rigid core structure.

Development of Novel Organic Materials: The bifunctional nature of this compound allows for its incorporation into a variety of other materials. For instance, it can be used to modify the surface of other polymers or nanoparticles by first reacting the acid chloride and then utilizing the ester for further functionalization.

The strategic placement of the reactive acid chloride and the more stable ester on a rigid aromatic backbone makes this compound a highly valuable and versatile tool for the synthetic chemist.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 27111-45-1 ambeed.combiosynth.comaaronchem.combldpharm.comsigmaaldrich.com |

| Molecular Formula | C₁₀H₉ClO₃ biosynth.comaaronchem.comsigmaaldrich.com |

| Molecular Weight | 212.63 g/mol biosynth.comaaronchem.comsigmaaldrich.com |

| IUPAC Name | ethyl 4-(chlorocarbonyl)benzoate sigmaaldrich.com |

| Purity | >95% ambeed.com |

Table 2: Related Compound Properties for Context

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Ethyl Benzoate | 93-89-0 | C₉H₁₀O₂ | 150.17 | -34 | 211-213 |

| Ethyl 4-Chlorobenzoate | 7335-27-5 | C₉H₉ClO₂ | 184.62 | ||

| Terephthaloyl chloride | 100-20-9 | C₈H₄Cl₂O₂ | 203.02 | 81.5-83 | 265 |

| Ethyl 4-aminobenzoate (B8803810) | 94-09-7 | C₉H₁₁NO₂ | 165.19 | 88-90 biosynth.com | 310 |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-carbonochloridoylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO3/c1-2-14-10(13)8-5-3-7(4-6-8)9(11)12/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POYHUEAWYYJRQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40483712 | |

| Record name | p-Ethoxycarbonylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40483712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27111-45-1 | |

| Record name | p-Ethoxycarbonylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40483712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 4 Carbonochloridoyl Benzoate and Precursors

Synthesis of 4-(Ethoxycarbonyl)benzoic Acid as a Key Intermediate

The immediate precursor to ethyl 4-(carbonochloridoyl)benzoate is 4-(ethoxycarbonyl)benzoic acid. This mono-ester of terephthalic acid is a crucial intermediate. One common laboratory and industrial method for its preparation involves the selective partial hydrolysis of diethyl terephthalate (B1205515). This reaction is carefully controlled to hydrolyze only one of the two ester groups to a carboxylic acid.

Another synthetic route to 4-(ethoxycarbonyl)benzoic acid involves the esterification of 4-aminobenzoic acid, followed by subsequent reactions. eurjchem.com While various methods exist for the synthesis of related benzoates, the direct synthesis from precursors like 4-nitrobenzoic acid is also a well-established procedure. scirp.org

Chlorination Procedures for Carboxylic Acid Conversion to Acid Chloride Functionality

The conversion of the carboxylic acid group of 4-(ethoxycarbonyl)benzoic acid into an acyl chloride is a critical step. This transformation is typically achieved using various chlorinating agents. libretexts.org The most common and effective reagents for this purpose include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus chlorides such as phosphorus(V) chloride (PCl₅) and phosphorus(III) chloride (PCl₃). chemguide.co.uksemanticscholar.org

Thionyl Chloride (SOCl₂): This is a widely used reagent for preparing acyl chlorides. commonorganicchemistry.com The reaction of a carboxylic acid with thionyl chloride produces the desired acyl chloride, with the byproducts being sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases. chemguide.co.uk This is advantageous as the gaseous byproducts are easily removed from the reaction mixture, simplifying purification. wikipedia.orgyoutube.com The reaction mechanism involves the carboxylic acid's hydroxyl group attacking the sulfur atom of thionyl chloride. This is followed by the elimination of a chloride ion and subsequent nucleophilic attack by the chloride on the carbonyl carbon, leading to the formation of the acyl chloride. libretexts.org

Oxalyl Chloride ((COCl)₂): Oxalyl chloride is another effective, albeit milder and more selective, reagent for this conversion. wikipedia.org It is often used when other sensitive functional groups are present in the molecule. The byproducts of this reaction, carbon dioxide, carbon monoxide, and hydrogen chloride, are all gaseous, which also facilitates an easy work-up.

Phosphorus Chlorides (PCl₅ and PCl₃): Phosphorus(V) chloride reacts with carboxylic acids to yield the acyl chloride and the byproduct phosphorus oxychloride (POCl₃). libretexts.org Phosphorus(III) chloride can also be used, producing phosphorous acid as a byproduct. chemguide.co.uksemanticscholar.org While effective, the separation of the product from these non-gaseous byproducts can sometimes be more challenging than with thionyl chloride or oxalyl chloride.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

To maximize the yield and purity of this compound, optimization of the reaction conditions during the chlorination step is essential. Key parameters that are often adjusted include the choice of catalyst, solvent, and temperature.

Catalysis: The conversion of carboxylic acids to acyl chlorides using thionyl chloride or oxalyl chloride can be significantly accelerated by the use of a catalyst. google.com A catalytic amount of N,N-dimethylformamide (DMF) is commonly employed. wikipedia.org DMF reacts with the chlorinating agent to form a Vilsmeier reagent, which is a more potent acylating agent and the true reactive species in the catalytic cycle. google.com Other catalysts that have been explored for similar transformations include Brønsted acids and pyridine (B92270) derivatives. youtube.comtandfonline.com

Solvent and Temperature: The choice of solvent can influence the reaction rate and ease of product isolation. The reaction is often carried out in an inert solvent, or sometimes with an excess of the chlorinating agent, such as thionyl chloride, acting as both the reagent and the solvent. commonorganicchemistry.com The reaction temperature is another critical factor. While some reactions with highly reactive chlorinating agents like phosphorus(V) chloride can proceed at room temperature or below, the use of thionyl chloride often requires heating the reaction mixture to reflux to ensure complete conversion. libretexts.orgcommonorganicchemistry.com

Table 1: Comparison of Common Chlorinating Agents for Carboxylic Acid Conversion

| Reagent | Formula | Byproducts | Typical Conditions | Catalyst Often Used |

| Thionyl Chloride | SOCl₂ | SO₂, HCl (gases) | Neat or in inert solvent, reflux | DMF |

| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl (gases) | Inert solvent, room temp. to mild heat | DMF |

| Phosphorus(V) Chloride | PCl₅ | POCl₃, HCl | Inert solvent, often at room temp. | None |

| Phosphorus(III) Chloride | PCl₃ | H₃PO₃ | Neat or in inert solvent, heat | None |

Purification and Isolation Techniques for this compound

Following the synthesis, the crude this compound must be purified to remove any unreacted starting materials, excess reagents, and byproducts. The high reactivity of the acyl chloride functional group necessitates careful handling during purification.

The primary method for purifying acyl chlorides is fractional distillation. libretexts.orgchemguide.co.uk This technique separates compounds based on their boiling points. Since this compound has a relatively high boiling point, distillation is often performed under reduced pressure (vacuum distillation). This allows the compound to boil at a lower temperature, minimizing the risk of thermal decomposition. Any remaining volatile reagents, such as excess thionyl chloride (boiling point ~76 °C), are easily removed during this process. wikipedia.org

If the product is a solid at room temperature, recrystallization can be an effective purification method. This involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities behind in the solution.

After purification, the identity and purity of the this compound are confirmed using standard analytical techniques. These include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy, which provide detailed information about the molecular structure and the presence of characteristic functional groups.

Reactivity and Mechanistic Investigations of the Carbonochloridoyl Moiety

Nucleophilic Acyl Substitution Reactions of Ethyl 4-(Carbonochloridoyl)benzoate

The carbonochloridoyl group is a classic example of a reactive acylating agent. The carbon atom of the acyl chloride is highly electrophilic due to the electron-withdrawing effects of the adjacent carbonyl oxygen and the chlorine atom. This renders it susceptible to attack by a wide variety of nucleophiles, leading to substitution of the chloride leaving group. This class of reactions, known as nucleophilic acyl substitution, is a cornerstone of organic chemistry and is central to the utility of this compound.

Aminolysis and Amidation Reactions

The reaction of this compound with amines, known as aminolysis, readily yields N-substituted 4-(ethoxycarbonyl)benzamides. This process is highly efficient for primary and secondary amines. The reaction proceeds via a nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of hydrogen chloride. Typically, a base, such as pyridine (B92270) or triethylamine, is added to neutralize the HCl byproduct and drive the reaction to completion.

For instance, the reaction with primary anilines leads to the formation of N-aryl-4-(ethoxycarbonyl)benzamides. The synthesis of ethyl 4-(3-chlorobenzamido)benzoate from ethyl 4-aminobenzoate (B8803810) and 3-chlorobenzoyl chloride, a reaction analogous to the aminolysis of this compound, proceeds efficiently in dry tetrahydrofuran. nih.govresearchgate.net Similarly, reactions with various primary amines can be expected to produce a range of N-substituted amides in good yields. tsijournals.com

The following table summarizes representative amidation reactions of acyl chlorides with amino compounds, illustrating the expected outcomes for this compound.

| Amine Nucleophile | Product | Typical Reaction Conditions | Expected Yield | Reference |

| Aniline | Ethyl 4-(phenylcarbamoyl)benzoate | Pyridine, CH2Cl2, rt | High | [Analogous: tsijournals.com] |

| Diethylamine | Ethyl 4-(diethylcarbamoyl)benzoate | Triethylamine, THF, 0 °C to rt | High | [Analogous: tsijournals.com] |

| 4-Aminobenzoic acid | 4-(Ethoxycarbonyl)terephthalamic acid | Base, Solvent | Good | nih.gov |

Alcoholysis and Esterification Reactions

This compound readily reacts with alcohols and phenols in a process called alcoholysis or esterification to form new ester linkages. These reactions are typically carried out in the presence of a base, such as pyridine, to scavenge the generated HCl. The reactivity of the alcohol or phenol (B47542) nucleophile plays a role in the reaction rate, with less hindered primary alcohols reacting more rapidly than bulkier secondary or tertiary alcohols.

For example, the reaction with simple alcohols like methanol (B129727) or ethanol (B145695) would yield the corresponding mixed diesters of terephthalic acid. The reaction with phenols is also feasible, leading to the formation of aryl esters.

The table below provides examples of esterification reactions involving acyl chlorides, which are analogous to the expected reactivity of this compound.

| Alcohol/Phenol Nucleophile | Product | Typical Reaction Conditions | Expected Yield | Reference |

| Methanol | Methyl 4-(ethoxycarbonyl)benzoate | Pyridine, CH2Cl2, rt | High | [Analogous: youtube.com] |

| Phenol | Ethyl 4-(phenoxycarbonyl)benzoate | Pyridine, Toluene, rt to heat | Good | [Analogous: General Acyl Chloride Reactivity] |

| Benzyl Alcohol | Ethyl 4-((benzyloxy)carbonyl)benzoate | Base, Solvent | Good | [Analogous: youtube.com] |

Hydrolysis Pathways and Stability Considerations

The acyl chloride moiety of this compound is highly susceptible to hydrolysis, reacting with water to form the corresponding carboxylic acid, terephthalic acid monoethyl ester. This reaction is typically rapid and exothermic. Due to this high reactivity, the compound must be handled under anhydrous conditions to prevent its decomposition.

The hydrolysis of a closely related compound, terephthaloyl chloride, has been studied and is known to be rapid. sserc.org.uk It is expected that this compound would exhibit similar hydrolytic instability. The rate of hydrolysis is influenced by factors such as temperature, pH, and the presence of catalysts. In aqueous environments, the half-life of such acyl chlorides is generally very short.

| Condition | Product | Rate | Reference |

| Water | Terephthalic acid monoethyl ester | Rapid | [Analogous: sserc.org.uk] |

| Aqueous Base | Ethyl 4-carboxylatebenzoate (salt) | Very Rapid | [Analogous: sserc.org.uk] |

| Humid Air | Terephthalic acid monoethyl ester | Moderate to Rapid | [General Knowledge] |

Reactions with Hydrazines and Other Nitrogen Nucleophiles

This compound reacts readily with hydrazine (B178648) and its derivatives to form the corresponding acylhydrazides. These reactions are analogous to aminolysis. For example, reaction with hydrazine hydrate (B1144303) would yield 4-(ethoxycarbonyl)benzohydrazide. jocpr.comresearchgate.netmdpi.com This product can then serve as a precursor for the synthesis of various heterocyclic compounds, such as oxadiazoles (B1248032) and triazoles. jocpr.comanjs.edu.iq

The reaction with substituted hydrazines allows for the introduction of additional functionality into the molecule, providing access to a diverse range of chemical structures with potential applications in medicinal chemistry and materials science.

| Hydrazine Derivative | Product | Typical Reaction Conditions | Expected Yield | Reference |

| Hydrazine Hydrate | 4-(Ethoxycarbonyl)benzohydrazide | Ethanol, rt or reflux | Good to High | jocpr.comresearchgate.netmdpi.com |

| Phenylhydrazine | N'-Phenyl-4-(ethoxycarbonyl)benzohydrazide | Solvent, Base | Good | [Analogous: mdpi.com] |

Transition Metal-Catalyzed Coupling Reactions Utilizing Aromatic Acid Chlorides

In addition to their utility in nucleophilic acyl substitution, aromatic acid chlorides can participate in various transition metal-catalyzed cross-coupling reactions. These reactions offer powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds, significantly expanding the synthetic utility of this compound.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura type reactions with related aryl fluorosulfates)

While the direct use of acyl chlorides in Suzuki-Miyaura reactions is less common than that of aryl halides, related transformations have been developed. The Suzuki-Miyaura reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium complex. nih.govillinois.edu The high reactivity of the acyl chloride in this compound can sometimes lead to side reactions under typical Suzuki-Miyaura conditions.

However, the principles of such cross-coupling reactions can be applied. For instance, the Suzuki-Miyaura coupling of 4-ethoxycarbonylphenylboronic acid with various aryl halides is a well-established method for the synthesis of biaryl compounds containing the ethyl benzoate (B1203000) moiety. nih.govillinois.edu This suggests that this compound could potentially be converted to a suitable coupling partner, or that under carefully controlled conditions, it might participate in related coupling processes. For example, related aryl fluorosulfates have been shown to undergo Suzuki-Miyaura type reactions.

Furthermore, other cross-coupling reactions, such as the Sonogashira coupling, which couples terminal alkynes with aryl halides, have been successfully applied to derivatives like ethyl 4-iodobenzoate. wikipedia.org This highlights the potential for the aromatic ring of the this compound framework to be functionalized through various modern cross-coupling methodologies, often after conversion of the acyl chloride to a less reactive group or by utilizing the corresponding aryl halide.

The following table outlines representative Suzuki-Miyaura coupling reactions of related compounds, indicating the potential for forming biaryl structures from the this compound scaffold.

| Coupling Partner 1 | Coupling Partner 2 | Catalyst/Conditions | Product | Reference |

| 4-Ethoxycarbonylphenylboronic acid | Aryl Bromide | Pd(PPh3)4, Base | Ethyl 4-arylbenzoate | [Analogous: nih.govillinois.edu] |

| Arylboronic acid | Ethyl 4-bromobenzoate | Pd(OAc)2, Ligand, Base | Ethyl 4-arylbenzoate | [Analogous: nih.govillinois.edu] |

| 4-Arylpyridineboronic acid derivative | Aryl Halide | Pd catalyst, Ligand, Base | 4-Arylpyridine derivative | nih.gov |

Carbonylative Coupling Processes

The carbonochloridoyl moiety of this compound is a versatile functional group for the construction of carbon-carbon bonds through palladium-catalyzed carbonylative coupling reactions. These reactions typically involve the oxidative addition of the acyl chloride to a low-valent palladium species, followed by the insertion of a carbon monoxide molecule (in some cases) and subsequent reaction with a nucleophile. The general mechanism allows for the formation of a variety of ketone-containing structures.

Sonogashira-Type Coupling: The reaction of aroyl chlorides with terminal alkynes, known as the Sonogashira coupling, provides a direct route to alkynyl ketones. While specific studies on this compound are not extensively documented, the reactivity of aroyl chlorides in general serves as a strong indicator of its potential. rsc.org Palladium catalysts, often in conjunction with a copper(I) co-catalyst, are effective for this transformation. rsc.org The reaction proceeds under relatively mild conditions and demonstrates good catalytic activity even in the absence of a copper co-catalyst in some systems. rsc.org The general scheme for this reaction involves the formation of a palladium-alkynyl complex, which then undergoes reductive elimination to yield the desired product.

A proposed catalytic cycle for the Sonogashira coupling of an aroyl chloride is initiated by the formation of an active Pd(0) complex. This complex undergoes oxidative addition with the aroyl chloride to form an acylpalladium(II) intermediate. Parallelly, the terminal alkyne reacts with the copper(I) co-catalyst to form a copper(I) acetylide. Transmetalation between the acylpalladium(II) complex and the copper(I) acetylide, or direct reaction with the alkyne in copper-free systems, leads to an acylpalladium(II) alkynyl complex. Reductive elimination from this complex affords the alkynyl ketone and regenerates the Pd(0) catalyst.

Heck-Type Coupling: The carbonylative Heck reaction allows for the vinylation of aryl halides and related compounds. organic-chemistry.org Although direct examples with this compound are scarce, the general methodology has been developed for the synthesis of α,β-unsaturated ketones from aryl halides and olefins in the presence of carbon monoxide. organic-chemistry.org This suggests a high potential for this compound to undergo similar transformations. The mechanism involves the oxidative addition of the acyl chloride to the palladium catalyst, followed by CO insertion (if not already an acyl chloride), olefin insertion, and subsequent β-hydride elimination to yield the enone product. organic-chemistry.org

Suzuki-Type Coupling: The carbonylative Suzuki coupling is a powerful method for the synthesis of unsymmetrical ketones from aryl halides and boronic acids. libretexts.org The reaction can be performed under base-free conditions and represents a three-component coupling protocol. libretexts.org The use of aroyl chlorides as coupling partners in palladium-catalyzed reactions with arylboronic acids is a known strategy for ketone synthesis. rsc.org This suggests that this compound would be a suitable substrate for such reactions, leading to the formation of diaryl ketones.

The following table summarizes representative conditions for palladium-catalyzed carbonylative coupling reactions of aroyl chlorides, which are analogous to the expected reactivity of this compound.

| Coupling Reaction | Catalyst System | Co-catalyst/Additives | Solvent | Temperature (°C) |

| Sonogashira | PdCl₂(PPh₃)₂ | CuI | Organic Solvent | Room Temp. - Reflux |

| Heck (Carbonylative) | [(cinnamyl)PdCl]₂ / Ligand | CO | Not specified | Mild Conditions |

| Suzuki (Carbonylative) | Pd(dba)₂ / P(tBu)₃ | CO precursor | Not specified | Mild Conditions |

Electrophilic Reactivity and Functional Group Transformations on the Aromatic Ring

The aromatic ring of this compound is substituted with two deactivating, meta-directing groups: an ethoxycarbonyl group (-COOEt) and a carbonochloridoyl group (-COCl). nih.govoregonstate.educhembk.com Both groups withdraw electron density from the benzene (B151609) ring through inductive and resonance effects, making the ring less susceptible to electrophilic attack compared to benzene. chembk.com The substitution pattern, with these two groups in a para relationship, dictates that any further electrophilic substitution will occur at the positions meta to both substituents, which are the 2- and 5-positions of the benzene ring.

Nitration: The nitration of aromatic compounds with two deactivating groups requires forcing conditions. For instance, the nitration of terephthalic acid, a related dicarboxylic acid, necessitates the use of fuming nitric acid in fuming sulfuric acid to yield the mononitro derivative. researchgate.net Similarly, the nitration of dimethyl terephthalate (B1205515) with fuming nitric acid in concentrated sulfuric acid yields dimethyl 2-nitroterephthalate. researchgate.net Based on these examples, the nitration of this compound would be expected to occur at the 2-position to yield ethyl 2-nitro-4-(carbonochloridoyl)benzoate. The reaction would likely require strong nitrating agents and elevated temperatures.

Halogenation: The halogenation of aromatic rings bearing two deactivating groups also demands vigorous reaction conditions. The chlorination of terephthaloyl chloride, for example, has been reported. researchgate.netnih.gov A patent describes the halogenation of terephthalic acid in oleum (B3057394) to produce 2,5-dihalogenoterephthalic acids. google.com This indicates that direct halogenation of this compound would likely lead to substitution at the 2- and/or 5-positions. The choice of halogenating agent and catalyst would be crucial in controlling the extent of halogenation.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation reactions are generally not successful on strongly deactivated aromatic rings. youtube.com The presence of two powerful electron-withdrawing groups on the benzene ring of this compound would significantly deactivate it towards the electrophilic attack required for these reactions. Therefore, it is highly unlikely that this compound would undergo Friedel-Crafts reactions under standard conditions.

The following table summarizes the expected outcomes of electrophilic aromatic substitution reactions on this compound based on the known reactivity of similarly substituted aromatic compounds.

| Reaction | Reagents | Expected Major Product |

| Nitration | Conc. HNO₃ / Conc. H₂SO₄ (fuming) | Ethyl 2-nitro-4-(carbonochloridoyl)benzoate |

| Chlorination | Cl₂ / Lewis Acid (e.g., FeCl₃) | Ethyl 2-chloro-4-(carbonochloridoyl)benzoate |

| Bromination | Br₂ / Lewis Acid (e.g., FeBr₃) | Ethyl 2-bromo-4-(carbonochloridoyl)benzoate |

| Friedel-Crafts Acylation | Acyl Chloride / AlCl₃ | No Reaction Expected |

| Friedel-Crafts Alkylation | Alkyl Halide / AlCl₃ | No Reaction Expected |

Derivatization Strategies and Synthesis of Advanced Scaffolds

Construction of Substituted Benzamides and Benzoate (B1203000) Esters from Ethyl 4-(Carbonochloridoyl)benzoate

The presence of a highly reactive acid chloride group allows for the straightforward synthesis of a wide array of substituted benzamides. The reaction of this compound with primary or secondary amines yields the corresponding N-substituted benzamide (B126) derivatives. This reaction typically proceeds under mild conditions, often in the presence of a base to neutralize the hydrochloric acid byproduct.

For instance, the reaction of this compound with a generic amine (R-NH₂) can be represented as follows:

Reaction Scheme:

While direct literature on the synthesis of benzoate esters from this compound is less common due to the inherent ester functionality, the acid chloride can be converted to other esters through reaction with various alcohols under appropriate conditions.

A study on the synthesis of ethyl 4-(3-chlorobenzamido)benzoate demonstrates a related transformation, though it starts from 4-aminobenzoic acid and 3-chlorobenzoyl chloride, highlighting the general reactivity of benzoyl chlorides with amino groups to form amides. eurjchem.comresearchgate.netscilit.com

Synthesis of Heterocyclic Compounds Incorporating the Benzoate Moiety

The versatile reactivity of this compound extends to the synthesis of various heterocyclic systems, which are of significant interest in medicinal chemistry and materials science.

Formation of Oxadiazole and Thiazole (B1198619) Derivatives

Although direct examples starting from this compound are not prevalent in the searched literature, the synthesis of oxadiazole and thiazole rings often involves the use of acyl chlorides. For example, 1,3,4-oxadiazoles can be synthesized from the cyclization of N-acylhydrazines, which can be prepared from the reaction of an acid chloride with a hydrazine (B178648). Similarly, thiazole derivatives can be synthesized through various routes, some of which utilize acid chlorides as precursors.

Annulation Reactions for Multi-ring Systems

Introduction of Halogenated and Alkylated Substituents

The introduction of halogenated and alkylated substituents can be achieved on the derivatives of this compound. For example, once the acid chloride has been converted to a stable amide, electrophilic aromatic substitution reactions, such as halogenation or Friedel-Crafts alkylation, could potentially be performed on the benzene (B151609) ring. The conditions for these reactions would need to be carefully controlled to avoid side reactions with the ester or amide functionalities.

Research on the alkylation of related imidazole-5-carboxylates has shown that alkylation can occur at different positions depending on the reaction conditions and the structure of the starting material. researchgate.net

Design and Synthesis of Multi-functionalized Derivatives

The strategic derivatization of this compound opens avenues for the design and synthesis of multi-functionalized molecules. By sequentially reacting the acid chloride and then modifying the ester group, or by introducing other functional groups onto the aromatic ring, a diverse library of compounds can be generated.

For example, the synthesis of functionalized terphenyl derivatives has been achieved through consecutive cross-coupling reactions of triazene-substituted arylboronic esters, demonstrating a strategy for building complex molecular architectures. nih.govncu.edu.tw While not directly employing this compound, this approach highlights the potential for creating multi-functionalized systems from appropriately substituted aromatic precursors.

Applications in Advanced Materials Science and Engineering

Utilization as a Monomer in Polymer Synthesis

The presence of the acyl chloride and ester groups enables this compound to be used in various polymerization and modification strategies. The acyl chloride is highly reactive towards nucleophiles like amines and alcohols, forming stable amide or ester linkages, which are the cornerstones of many high-performance polymers.

The acyl chloride functionality of ethyl 4-(carbonochloridoyl)benzoate is readily employed in polycondensation reactions. This process involves the stepwise reaction between bifunctional or polyfunctional monomers to build long polymer chains.

Polyamides: The compound can react with diamines to produce polyamides. The reaction of an acyl chloride with an amine is a common method for forming amide bonds, which are known for their strength and thermal stability. For instance, new series of polyamides have been synthesized through the reaction of diamines with diacid chlorides, a reaction pathway for which this compound is a suitable monomer. researchgate.net The resulting polymers often exhibit desirable physical properties, including good solubility and thermal stability, with degradation temperatures starting around 350°C. researchgate.net

Polyesters: Similarly, reaction with diols can yield polyesters. While specific examples directly synthesizing polyesters with this compound are not detailed in the provided results, the fundamental reaction of acyl chlorides with alcohols is a standard route to polyester (B1180765) formation.

Block Copolymers: The strategic use of this monomer can also lead to the formation of block copolymers. These materials are composed of two or more different polymer chains linked together. For example, a block copolymer of ethyl cellulose (B213188) and poly(benzyl glutamate) has been synthesized and used as a compatibilizer for polymer blends, demonstrating how different polymer segments can be combined to achieve specific functionalities. rsc.org The synthesis of such complex architectures often relies on controlled polymerization techniques where monomers like this compound can introduce specific blocks or functionalities.

Beyond creating new polymers, this compound and its derivatives can be used to modify existing ones. Polymer grafting is a technique used to improve the chemical and physical properties of a polymer, such as solubility, biocompatibility, and morphology. researchgate.net

The "grafting onto" approach involves attaching pre-formed side chains to a linear polymer backbone. researchgate.net In a model system demonstrating high efficiency, a polypeptide backbone with alkyne-terminated side chains was functionalized using "click chemistry". nih.gov This method resulted in grafting efficiencies of 96-99% and maintained the polymer's helical structure. nih.gov While this example doesn't use this compound directly, it illustrates the "grafting onto" principle where a reactive group, similar to the acyl chloride, is used to attach side chains to a main polymer. The reactivity of the acyl chloride group in this compound makes it a candidate for similar grafting reactions onto polymers containing suitable functional groups (e.g., hydroxyl or amine groups).

Precursor for Optoelectronic and Photonic Materials

The aromatic core and reactive functionalities of this compound make it an excellent starting point for synthesizing molecules with interesting optical and electronic properties. It is classified as a building block for organic light-emitting diode (OLED) materials and materials that exhibit aggregation-induced emission (AIE). bldpharm.com

While direct use in NLO chromophores is not specified, derivatives of this compound are relevant. For example, the synthesis of ethyl 4-(3-chlorobenzamido)benzoate involves reacting a derivative of 4-aminobenzoic acid with 3-chlorobenzoyl chloride. eurjchem.comresearchgate.net This type of molecular structure, featuring donor and acceptor groups connected by a conjugated system, is characteristic of NLO chromophores. The synthesis demonstrates how the core structure can be elaborated into more complex molecules with potential NLO properties.

This compound is identified as a building block for OLED materials. bldpharm.com OLEDs are constructed from multilayered devices where organic molecules emit light when a current is applied. rsc.org The performance of these devices depends heavily on the properties of the organic materials used. Luminogens based on carbazole (B46965) and triphenylamine-substituted ethenes have been shown to be thermally stable and can be used to fabricate multilayer OLEDs that emit blue light with high efficiency. rsc.org The synthesis of these complex luminogens often starts from simpler, functionalized aromatic building blocks like this compound.

Aggregation-induced emission (AIE) is a phenomenon where non-emissive molecules become highly fluorescent upon aggregation. researchgate.net This property is valuable for applications in sensors, imaging, and optoelectronic devices. researchgate.netnih.gov this compound is listed as a material related to AIE. bldpharm.com

Recent research has focused on designing and synthesizing diarylethene derivatives that contain ethyl benzoate (B1203000) substituents to induce AIE behavior. nih.gov These materials show significant photochromic responses and enhanced emission in the solid state compared to in solution, confirming the AIE effect. nih.gov The rigid and conjugated core of these molecules, facilitated by the ethyl benzoate groups, promotes π–π stacking and aggregation, which restricts intramolecular rotation and enables strong fluorescence. nih.gov This demonstrates the direct role of the ethyl benzoate moiety, a key feature of this compound, in developing advanced AIE materials. nih.gov

Interactive Data Table: Properties of Related Compounds

This table summarizes key computed properties for compounds structurally related to or derived from this compound, illustrating the chemical space accessible from this versatile precursor.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3-AA | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count |

| Ethyl 4-chlorobenzoate | C₉H₉ClO₂ | - | - | - | - |

| Ethyl 4-(2-chloroethenyl)benzoate | C₁₁H₁₁ClO₂ | 210.65 | 3.7 | 0 | 2 |

| Ethyl 4-(pyridine-2-carbothioylamino)benzoate | C₁₅H₁₄N₂O₂S | 286.4 | 2.8 | 1 | 4 |

| Ethyl 4-(4-chlorobenzamido)benzoate | C₁₆H₁₄ClNO₃ | - | - | - | - |

A Versatile Component in the Synthesis of Metal-Organic Framework (MOF) Ligands

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic molecules, known as ligands. The properties and functionality of a MOF are largely dictated by the nature of these organic ligands. This compound serves as a crucial starting material for the synthesis of bespoke ligands used in the construction of these highly ordered structures.

The reactivity of the acyl chloride group allows for its facile conversion into a variety of other functional groups. For instance, it can readily react with amines to form amides, with alcohols to form esters, and with other nucleophiles to introduce specific functionalities. This chemical versatility enables the design and synthesis of ligands with tailored lengths, geometries, and chemical properties. These tailored ligands can then be used to assemble MOFs with precisely controlled pore sizes, surface areas, and chemical environments, which are critical for applications in gas storage, separation, and catalysis.

While direct use of this compound in MOF synthesis is not the primary route, its role as a precursor to more complex, functionalized ligands is paramount. For example, derivatives such as pyridylbenzoates, like 3-(4-pyridyl)benzoate (34pba) and 4-(4-pyridyl)benzoate (44pba), are key components in the assembly of MOFs that exhibit interesting properties like thermal expansion, breathing behavior, and luminescence. sigmaaldrich.comresearchgate.net The synthesis of such ligands often begins with a molecule that provides the core benzoic acid structure, which can be derived from precursors like this compound.

A Key Organic Monomer in the Synthesis of Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are another class of porous crystalline polymers, but unlike MOFs, they are constructed entirely from light elements (such as H, B, C, N, and O) linked by strong covalent bonds. bldpharm.com The synthesis of COFs relies on the self-assembly of organic monomers into extended, ordered networks. This compound, and more broadly terephthalic acid derivatives, are key players in the construction of a specific type of COF: ester-linked COFs. escholarship.orgberkeley.educhemistryviews.orgnih.gov

The bifunctional nature of this compound allows it to act as a linear building block, or "linker," in the formation of two-dimensional (2D) or three-dimensional (3D) frameworks. The acyl chloride can react with hydroxyl groups on other monomers to form stable ester linkages, which form the backbone of the COF. The ethyl ester group, on the other hand, can either be retained in the final structure or be designed to participate in further reactions.

Research has demonstrated the successful synthesis of crystalline, porous ester-linked COFs through transesterification reactions between aromatic carboxylates and phenols. escholarship.orgberkeley.educhemistryviews.orgnih.gov While these studies may not directly use this compound, they establish the principle that terephthalic acid derivatives are effective monomers for COF synthesis. The reactivity of the acyl chloride in this compound makes it a highly suitable candidate for similar condensation reactions to form robust, porous frameworks. The resulting ester-linked COFs have shown potential for applications in gas storage and separation due to their high surface areas and tunable pore sizes. escholarship.org

Table 1: Examples of Terephthalic Acid Derivatives Used in COF Synthesis

| Monomer/Precursor | Resulting COF Type | Key Finding | Reference |

| Terephthaloyl chloride | Ester-linked COF | Formation of a novel COF on an Au(111) surface through polyester condensation. | researchgate.net |

| Di(pyridin-2-yl) terephthalate (B1205515) (DPT) | Ester-linked COF (COF-119, COF-120, COF-121, COF-122) | Synthesis of crystalline, porous COFs with high surface areas via transesterification. escholarship.orgberkeley.educhemistryviews.org | escholarship.orgberkeley.educhemistryviews.org |

| Terephthalic acid | MOF (MIL-series, etc.) | Used as a primary organic linker in the synthesis of numerous well-known MOFs. | researchgate.net |

A Building Block for Advanced Electronic and Magnetic Materials

The applications of this compound extend beyond porous materials into the realm of functional polymers for electronics and magnetics. The rigid aromatic core and the reactive functionalities of this compound make it an attractive monomer for the synthesis of polymers with interesting optoelectronic and magnetic properties.

The acyl chloride group can readily undergo polymerization reactions, such as polycondensation, with other monomers containing suitable functional groups (e.g., diamines or diols). This allows for the creation of aromatic polyesters and polyamides. The properties of these polymers can be finely tuned by the choice of the co-monomer, leading to materials with specific electronic band gaps, charge transport capabilities, and responses to external stimuli. For instance, the incorporation of this benzoate derivative into a polymer backbone can influence the final material's liquid crystalline properties, which are crucial for applications in displays and optical sensors.

While direct reports on the use of this compound for magnetic materials are scarce, its role as a precursor to complex organic ligands is relevant. The synthesis of single-molecule magnets and magnetic coordination polymers often relies on ligands that can effectively mediate magnetic interactions between metal centers. The versatility of this compound in ligand synthesis allows for the creation of structures that could potentially be used to construct novel magnetic materials.

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

While a complete, publicly available, peer-reviewed NMR spectral dataset for ethyl 4-(carbonochloridoyl)benzoate is limited, analysis of its structural analogue, methyl 4-(chlorocarbonyl)benzoate, provides expected values. nih.gov The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic and ethyl ester protons. The aromatic protons, due to the dissymmetry of the para-substituted benzene (B151609) ring, would likely appear as two sets of doublets. The quartet and triplet of the ethyl group are expected in the upfield region.

For the ¹³C NMR spectrum, characteristic chemical shifts are predicted for the carbonyl carbons of the ester and the acyl chloride, the aromatic carbons, and the carbons of the ethyl group. nih.gov The two carbonyl carbons are expected to have the most downfield shifts, with the acyl chloride carbonyl appearing at a particularly low field.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~8.1-8.3 | Doublet | Aromatic (2H, ortho to COCl) |

| ¹H | ~8.0-8.2 | Doublet | Aromatic (2H, ortho to CO2Et) |

| ¹H | ~4.4 | Quartet | -OCH2CH3 |

| ¹H | ~1.4 | Triplet | -OCH2CH3 |

| ¹³C | ~167-170 | Singlet | Carbonyl (C=O, acyl chloride) |

| ¹³C | ~164-166 | Singlet | Carbonyl (C=O, ester) |

| ¹³C | ~130-140 | Singlet | Aromatic (quaternary & CH) |

| ¹³C | ~61-63 | Singlet | -OCH2CH3 |

| ¹³C | ~14 | Singlet | -OCH2CH3 |

Note: The predicted data is based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Analysis

Vibrational spectroscopy is essential for identifying the key functional groups within the molecule. The FT-IR spectrum of this compound is expected to be dominated by strong absorptions from the two carbonyl groups. The acyl chloride C=O stretch typically appears at a higher wavenumber (around 1770-1815 cm⁻¹) compared to the ester C=O stretch, which is conjugated to the aromatic ring and would appear around 1720-1730 cm⁻¹. scholarsresearchlibrary.comnist.gov The C-O stretching of the ester and C-Cl stretching would also produce characteristic bands. scholarsresearchlibrary.com

Raman spectroscopy, which is complementary to FT-IR, would also detect these vibrational modes. While specific Raman data for this compound is not widely published, the spectra of related molecules like ethyl benzoate (B1203000) show characteristic peaks for the aromatic ring and carbonyl groups. chemicalbook.com

Key Predicted FT-IR Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C=O Stretch (Acyl Chloride) | 1770 - 1815 | Strong |

| C=O Stretch (Ester, Conjugated) | 1720 - 1730 | Strong |

| C-O Stretch (Ester) | 1250 - 1300 | Strong |

| C-Cl Stretch | 650 - 850 | Medium-Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |

Mass Spectrometry for Fragmentation Pattern Analysis and Exact Mass Determination

Mass spectrometry provides information about the molecular weight and the fragmentation pathways of the molecule upon ionization. The exact mass of this compound (C₁₀H₉ClO₃) is 212.0240 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 212 (for ³⁵Cl) and 214 (for ³⁷Cl) with an approximate 3:1 intensity ratio. Key fragmentation pathways would likely involve the loss of the chlorine atom, the ethoxy group (-OCH₂CH₃), or the entire ethyl ester function. Analysis of the fragmentation of its analogue, methyl 4-(chlorocarbonyl)benzoate, shows significant peaks corresponding to the loss of the methoxy (B1213986) group and the chlorine atom. nih.gov A similar pattern is expected for the ethyl ester, leading to characteristic fragment ions.

X-ray Crystallography for Solid-State Structural Characterization

To date, a single-crystal X-ray diffraction structure for this compound has not been reported in major public databases. However, crystallographic studies on closely related derivatives, such as ethyl 4-(3-chlorobenzamido)benzoate, reveal detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state. eurjchem.comresearchgate.net For this compound, such a study would definitively establish the planarity of the benzene ring and the conformation of the ester and acyl chloride groups relative to the ring, as well as any significant intermolecular interactions like C-H···O hydrogen bonds.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and reactivity of molecules like ethyl 4-(carbonochloridoyl)benzoate. By employing methods such as the B3LYP functional with a 6-311++G(d,p) basis set, the molecule's geometry can be optimized to its lowest energy state. researchgate.net From this optimized structure, a wealth of electronic properties can be calculated to build a comprehensive reactivity profile.

A key aspect of this analysis involves the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring, whereas the LUMO is anticipated to be centered on the highly electrophilic carbonochloridoyl group.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution across the molecule. These maps use a color scale to indicate regions of negative potential (nucleophilic sites, rich in electrons) and positive potential (electrophilic sites, poor in electrons). In this compound, the most intense region of positive potential would be located on the carbonyl carbon of the acyl chloride, highlighting it as the primary site for nucleophilic attack. The oxygen atoms of both the ester and acyl chloride groups would represent regions of negative potential.

These computational insights are invaluable for predicting the regioselectivity of chemical reactions and understanding the intrinsic electronic nature of the compound before undertaking experimental synthesis.

| Calculated Parameter | Illustrative Value | Significance |

| HOMO Energy | -7.5 eV | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | -2.1 eV | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.4 eV | Indicates chemical stability and reactivity. researchgate.net |

| Dipole Moment | ~3.5 D | Measures overall polarity of the molecule. |

Table 7.1: Illustrative electronic properties of this compound calculated using DFT. These values are representative examples based on similar aromatic compounds.

Molecular Dynamics Simulations of Reaction Pathways and Intermediate Stability

While DFT calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.gov MD simulations are particularly useful for exploring reaction pathways and assessing the stability of transient intermediates that may be difficult to observe experimentally. For a reactive molecule like this compound, MD can model its behavior in a solvent environment and simulate its reaction with a nucleophile, such as an amine or an alcohol.

By simulating the trajectory of atoms over time, MD can help visualize the entire reaction process, from the approach of the reactants to the formation of the transition state and, finally, the product. This allows for the study of the structural rearrangements and energy changes that occur during the reaction. For instance, an MD simulation could model the nucleophilic acyl substitution at the carbonochloridoyl group, providing insights into the stability of the tetrahedral intermediate that forms.

Moreover, advanced techniques like coarse-grained MD (CG-MD) can be used to simulate larger systems, such as the self-assembly of derivatives or their interaction with surfaces or macromolecules. nih.govnih.gov Another related technique involves using ground-state trajectory calculations to predict fragmentation patterns in mass spectrometry, a method known as QCxMS. nih.gov These dynamic simulations provide a deeper understanding of how the molecule behaves in a realistic chemical environment, complementing the static information from DFT.

Quantum Chemical Prediction of Spectroscopic Parameters

Quantum chemical calculations are highly effective at predicting various spectroscopic parameters, which can be used to validate and interpret experimental data. For this compound, these predictions are crucial for structural confirmation.

NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts can be accurately calculated using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. researchgate.net Theoretical chemical shifts are typically calculated relative to a standard (e.g., tetramethylsilane) and show a strong linear correlation with experimental values, aiding in the correct assignment of complex spectra. researchgate.net

Vibrational Spectroscopy: The infrared (IR) and Raman spectra of the molecule can also be simulated. These calculations yield the vibrational frequencies and intensities of the various normal modes of the molecule. researchgate.net A Potential Energy Distribution (PED) analysis can then be performed to assign these calculated frequencies to specific molecular motions, such as the characteristic C=O stretching of the ester and acyl chloride, C-Cl stretching, and aromatic ring vibrations. researchgate.net

Mass Spectrometry: Quantum chemistry-based methods like QCxMS can predict the electron ionization mass spectrum of a molecule. nih.gov This is achieved by simulating the molecule's fragmentation pathways following ionization, providing a theoretical mass spectrum that can be compared with experimental results to understand the fragmentation mechanisms and identify characteristic ions. nih.govnih.gov

| Nucleus | Illustrative Experimental Shift (ppm) | Illustrative Calculated Shift (ppm) |

| ¹³C (Acyl Chloride C=O) | ~168 | ~167.5 |

| ¹³C (Ester C=O) | ~165 | ~164.7 |

| ¹³C (Aromatic C-Cl) | ~140 | ~139.8 |

| ¹H (Aromatic, ortho to -COCl) | ~8.2 | ~8.15 |

| ¹H (Aromatic, ortho to -COOEt) | ~8.1 | ~8.05 |

Table 7.2: Illustrative comparison of hypothetical experimental and GIAO-calculated NMR chemical shifts for key atoms in this compound. Strong correlation is typically observed in such analyses. researchgate.net

Computational Design and Screening of Novel Derivatives for Targeted Applications

This compound is an ideal scaffold for the computational design and screening of novel derivatives. Its reactive acyl chloride handle allows for the straightforward virtual synthesis of large libraries of compounds, such as amides and esters, by reacting it with a diverse set of amines and alcohols.

The process of computational design typically follows these steps:

Virtual Library Generation: A large set of derivatives is created in silico by computationally modifying the parent molecule.

High-Throughput Screening: The properties of each derivative in the virtual library are rapidly calculated using computationally inexpensive methods (like semi-empirical methods) or more robust DFT calculations. The properties screened depend on the target application and could include electronic properties (HOMO/LUMO), solubility, stability, or binding affinity to a biological target.

Lead Identification: Promising candidates identified from the initial screening are then subjected to more rigorous and computationally expensive calculations (e.g., high-level DFT or MD simulations) to validate their properties.

This approach allows researchers to explore a vast chemical space and prioritize the synthesis of only the most promising candidates, saving significant time and resources. For example, derivatives of this compound could be screened for applications in polymer science by calculating their radical polymerization potential or for use in materials science by predicting their liquid crystal properties.

Conformational Analysis and Intermolecular Interactions

The three-dimensional shape (conformation) of this compound and the way its molecules interact with each other are critical to its physical properties and reactivity. Computational methods are essential for exploring these aspects.

Conformational Analysis: The molecule possesses several rotatable bonds, primarily within the ethyl ester group and the acyl chloride group. A conformational analysis is typically performed by systematically rotating these bonds and calculating the energy of each resulting conformer, a process known as a potential energy surface (PES) scan. researchgate.net This identifies the lowest-energy (most stable) conformers and the energy barriers between them. For this molecule, key dihedral angles would include the C-C-O-C angle of the ester and the Ar-C(O)-Cl angle, which determine the orientation of these functional groups relative to the benzene ring. rsc.org

Intermolecular Interactions: In the solid state, molecules of this compound will pack in a crystal lattice stabilized by various intermolecular forces. While lacking strong hydrogen bond donors, the molecule can participate in weaker interactions such as C-H···O hydrogen bonds, where a hydrogen on the aromatic ring or ethyl group interacts with an oxygen atom on a neighboring molecule. researchgate.net Hirshfeld surface analysis is a powerful tool to visualize and quantify these interactions, mapping close contacts between adjacent molecules. Energy decomposition analysis can further be used to calculate the strength of these individual interactions, providing a detailed picture of the forces governing the crystal packing. This information is vital for understanding properties like melting point and solubility and for crystal engineering applications.

| Dihedral Angle | Description | Illustrative Value (for a low-energy conformer) |

| C(Ar)-C(Ar)-C(=O)-O | Defines planarity of ester with ring | ~178° |

| C(Ar)-C(=O)-O-CH₂ | Defines orientation of ethyl group | ~175° |

| C(Ar)-C(Ar)-C(=O)-Cl | Defines orientation of acyl chloride | ~5° |

Table 7.3: Illustrative key dihedral angles for a hypothetical low-energy conformer of this compound, determined through conformational analysis.

Q & A

Q. What are the recommended methods for synthesizing ethyl 4-(carbonochloridoyl)benzoate in a laboratory setting?

this compound can be synthesized via the esterification of 4-chlorocarbonylbenzoic acid with ethanol under controlled acidic conditions. A typical protocol involves reacting the acid chloride with ethanol in anhydrous dichloromethane, using pyridine as a catalyst to neutralize HCl byproducts. Reaction progress should be monitored via thin-layer chromatography (TLC) with hexane:ethyl acetate (3:2) as the mobile phase. Post-synthesis purification via recrystallization (e.g., using ethyl acetate and hexane) is critical to achieve >95% purity .

Q. How can the purity and structural integrity of this compound be validated experimentally?

- Nuclear Magnetic Resonance (NMR): Use and NMR in CDCl to confirm aromatic proton environments (δ ~7.8–8.2 ppm for benzoate protons) and ester/chlorocarbonyl functional groups (δ ~165–170 ppm for carbonyl carbons).

- Fourier-Transform Infrared Spectroscopy (FT-IR): Key absorption bands include C=O stretching (~1718 cm for ester, ~1780 cm for acid chloride) and C-Cl stretching (~850 cm).

- Mass Spectrometry (MS): Molecular ion peaks at m/z corresponding to the molecular weight (CHClO, ~212.63 g/mol) and fragmentation patterns consistent with ester cleavage .

Q. What safety precautions are essential when handling this compound?

This compound is classified as Acute Tox. 3 (H301) due to its reactive chloroformyl group. Mandatory precautions include:

- Use of fume hoods, nitrile gloves, and chemical-resistant lab coats.

- Immediate neutralization of spills with sodium bicarbonate.

- Storage in airtight containers under inert gas (N or Ar) at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How does the reactivity of this compound compare to other benzoyl chloride derivatives in nucleophilic acyl substitution reactions?

The ethyl ester group introduces steric hindrance, reducing reaction rates compared to methyl esters or unsubstituted benzoyl chlorides. Kinetic studies in polar aprotic solvents (e.g., DMF) show that reaction with primary amines proceeds via a two-step mechanism: initial chloride displacement followed by ester hydrolysis. Computational modeling (DFT) can predict activation energies for competing pathways, with the chloroformyl group acting as a stronger electrophile than carboxylate esters .

Q. What experimental strategies mitigate hydrolysis of this compound during prolonged storage or reactions?

Hydrolysis can be minimized by:

Q. How can conflicting spectral data (e.g., NMR shifts vs. computational predictions) be resolved for this compound?

Discrepancies between experimental NMR shifts and DFT-calculated values often arise from solvent effects or conformational dynamics. To resolve this:

- Perform variable-temperature NMR to assess rotational barriers of the ester group.

- Use COSY and NOESY experiments to confirm spatial proximity of aromatic protons.

- Cross-validate with gas-phase IR spectroscopy to eliminate solvent interactions .

Q. What are the implications of this compound’s electronic structure on its application in photoactive materials?

The electron-withdrawing chloroformyl group enhances conjugation with the benzoate aromatic ring, lowering the LUMO energy (-1.8 eV via cyclic voltammetry). This property makes it a candidate for:

- Photoinitiators in UV-curable polymers.

- Electron-deficient ligands in transition-metal catalysis.

- Charge-transfer complexes with electron-rich aromatics (e.g., pyrene derivatives) .

Methodological Best Practices

Q. How should researchers design kinetic studies for reactions involving this compound?

- Quench-and-analyze method: Aliquot reaction mixtures at timed intervals into ice-cold methanol to halt reactivity, then quantify unreacted starting material via HPLC (C18 column, acetonitrile:HO gradient).

- Pseudo-first-order conditions: Maintain a 10-fold excess of nucleophile (e.g., aniline) to ensure rate dependence solely on the chloroformyl group.

- Arrhenius analysis: Perform reactions at 25°C, 40°C, and 60°C to calculate activation energy () .

Q. What computational tools are most effective for predicting the stability and reactivity of this compound?

- Gaussian 16: Optimize geometry at the B3LYP/6-31G(d) level to model transition states for nucleophilic attacks.

- VASP: Simulate surface interactions in catalytic applications using plane-wave pseudopotentials.

- COSMO-RS: Predict solubility parameters in mixed solvents to guide reaction solvent selection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.